2'-Deoxyisoguanosine 2'-Deoxyisoguanosine
Brand Name: Vulcanchem
CAS No.: 106449-56-3
VCID: VC20740052
InChI: InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
SMILES: C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

2'-Deoxyisoguanosine

CAS No.: 106449-56-3

Cat. No.: VC20740052

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

2'-Deoxyisoguanosine - 106449-56-3

CAS No. 106449-56-3
Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name 6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
Standard InChI InChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
Standard InChI Key SWFIFWZFCNRPBN-KVQBGUIXSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O
SMILES C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O
Canonical SMILES C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O

Fundamental Characteristics of 2'-Deoxyisoguanosine

2'-Deoxyisoguanosine, also referred to as isoguanine 2'-deoxyriboside, is a nucleoside analog that consists of the isoguanine nucleobase connected to a 2'-deoxyribose sugar moiety. Unlike its more common isomer 2'-deoxyguanosine, which is a naturally occurring component of DNA, 2'-deoxyisoguanosine represents a modified nucleoside that has primarily been developed for research applications. The structural relationship between 2'-deoxyisoguanosine and 2'-deoxyguanosine lies in their differing arrangements of functional groups on the purine ring system, with isoguanine featuring a distinct pattern of hydrogen bond donors and acceptors.

While 2'-deoxyguanosine contains the guanine base connected to deoxyribose through the N9 position, 2'-deoxyisoguanosine maintains the same sugar connection but features a rearranged pattern of functional groups on the purine heterocycle. This structural modification significantly alters its base-pairing properties, making it valuable for specialized nucleic acid applications. The chemical structure of 2'-deoxyisoguanosine maintains the 2'-deoxyribose sugar that lacks the hydroxyl group at the 2' position characteristic of RNA nucleosides.

Chemical Synthesis Strategies

Concise Synthetic Methodology

A significant breakthrough in the synthesis of 2'-deoxyisoguanosine was reported in research that established a concise and efficient synthetic pathway . This methodology represents an important advancement in making this modified nucleoside more accessible for research applications. The synthesis begins with 2,6-dichloropurine as the starting material, which undergoes glycosylation using the Hoffer sugar to generate nucleoside intermediates .

The synthetic pathway developed for 2'-deoxyisoguanosine involves several key steps that can be summarized in the following table:

StepReactionOutcomeKey Reagents
1GlycosylationFormation of beta-configured nucleoside N9/N7 regioisomers2,6-dichloropurine, Hoffer sugar
2AminationConversion with concomitant sugar deprotectionMethanolic ammonia
3Chromatographic separationIsolation of 2-chloro-2'-deoxyadenosineColumn chromatography
4Chlorine displacementSubstitution at C2 positionSodium benzyloxide
5HydrogenolysisRemoval of benzyl groupHydrogen, catalyst

This synthetic sequence ultimately yields 2'-deoxyisoguanosine as the final product . The protocol represents a significant improvement over previous synthetic methods, offering greater efficiency and yield. The approach enables the production of the pure nucleoside through a controlled series of functional group transformations and protecting group strategies.

Advanced Synthetic Applications

Beyond the basic synthesis of 2'-deoxyisoguanosine, researchers have developed methods for incorporating this modified nucleoside into DNA oligonucleotides. This process utilizes solid-supported synthesis techniques with appropriately protected nucleoside building blocks . Specifically, the synthesis employs 2-allyloxy-2'-deoxyadenosine phosphoramidite as a key intermediate, with the allyl protecting group being removed after oligomerization under Noyori conditions .

This approach enables the site-specific incorporation of isoguanine into DNA sequences for studying its effects on structure and function. The ability to synthesize oligonucleotides containing 2'-deoxyisoguanosine has facilitated detailed investigations into its unique properties, particularly in the context of alternative base-pairing systems.

Structural Properties and Characteristics

While specific physical data for 2'-deoxyisoguanosine is limited in the available literature, inferences can be made based on its structural relationship to 2'-deoxyguanosine. As a modified nucleoside, 2'-deoxyisoguanosine shares certain properties with its isomer, including solubility characteristics in polar solvents and spectroscopic profiles characteristic of nucleosides.

The molecular structure of 2'-deoxyisoguanosine includes the isoguanine base connected to the 2'-deoxyribose sugar. Isoguanine differs from guanine in the arrangement of its carbonyl and amino groups, resulting in an altered hydrogen bonding pattern that influences its interaction with other nucleobases. This structural characteristic is central to its applications in nucleic acid research and synthetic biology.

Biological Significance and Applications

DNA Triplex Formation Properties

One of the most significant findings regarding 2'-deoxyisoguanosine relates to its ability to participate in triplex DNA formation. Research has demonstrated that when incorporated into DNA oligonucleotides, isoguanine exhibits adenine-like triplex formation properties . This finding has important implications for the design of nucleic acid structures with specialized functions.

DNA triplex structures involve the binding of a third strand to the major groove of a conventional DNA duplex through Hoogsteen or reverse Hoogsteen hydrogen bonding. The observation that 2'-deoxyisoguanosine can participate in such structures in an adenine-like manner suggests its potential utility in applications requiring specific triplex-forming oligonucleotides.

Comparative Analysis with Related Nucleosides

To better understand the significance of 2'-deoxyisoguanosine, it is instructive to compare it with its structural isomer, 2'-deoxyguanosine. While 2'-deoxyguanosine is a naturally occurring nucleoside component of DNA composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose , 2'-deoxyisoguanosine represents a modified variant with rearranged functional groups on the purine ring.

The key differences between these compounds impact their chemical properties, base-pairing behavior, and biological applications. While 2'-deoxyguanosine forms stable Watson-Crick base pairs with 2'-deoxycytidine in natural DNA, 2'-deoxyisoguanosine exhibits alternative hydrogen bonding patterns that can be exploited for specialized applications in nucleic acid research.

Unlike 2'-deoxyguanosine, which can be converted to 8-hydroxy-deoxyguanosine (8-OHdG) due to hydroxyl radical attack at the C8 position of guanine (a process associated with DNA damage and potential mutagenicity) , the susceptibility of 2'-deoxyisoguanosine to similar oxidative modifications remains less well characterized in the available literature.

Research Implications and Future Directions

The development of efficient synthetic routes to 2'-deoxyisoguanosine represents an important advancement in nucleoside chemistry that enables further exploration of its properties and applications. The ability to incorporate this modified nucleoside into DNA oligonucleotides facilitates investigations into alternative base-pairing systems and the creation of nucleic acids with novel functions.

Future research directions may include more detailed characterization of the physical and chemical properties of 2'-deoxyisoguanosine, exploration of its potential applications in diagnostic tools or therapeutic strategies, and investigation of its behavior in more complex nucleic acid structures. The continued development of synthetic methodologies may also lead to more efficient production of this and related modified nucleosides.

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